2-Methylaminomethyl coumaran

Analgesic drug discovery Benzofuran pharmacology Preclinical pain models

2-Methylaminomethyl coumaran (CAS 21130-01-8), also known as 2-methylaminomethyl-2,3-dihydrobenzofuran or EPS-4032 , is a benzofuran-derived heterocyclic amine with the molecular formula C10H13NO. This compound features a 2,3-dihydrobenzofuran core bearing a methylaminomethyl substituent at the 2-position.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 21130-01-8
Cat. No. B1205409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylaminomethyl coumaran
CAS21130-01-8
Synonyms2-methylaminomethyl-2,3-dihydrobenzofuran
EPS 4032
EPS-4032
EPS-4032 hydrochloride
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC=CC=C2O1
InChIInChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3
InChIKeyXVGKHRKVBNBRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylaminomethyl Coumaran (CAS 21130-01-8): Analytical Reference and Procurement Baseline


2-Methylaminomethyl coumaran (CAS 21130-01-8), also known as 2-methylaminomethyl-2,3-dihydrobenzofuran or EPS-4032 [1], is a benzofuran-derived heterocyclic amine with the molecular formula C10H13NO . This compound features a 2,3-dihydrobenzofuran core bearing a methylaminomethyl substituent at the 2-position . The compound has been investigated primarily for its central nervous system pharmacology, with documented analgesic activity in multiple preclinical models [2]. Its hydrochloride salt form (EPS-4032 hydrochloride) is also referenced in the literature [1]. As a research chemical, 2-methylaminomethyl coumaran serves as a synthetic intermediate and pharmacological probe for structure-activity relationship studies in analgesic drug discovery programs [3].

Why 2-Methylaminomethyl Coumaran Cannot Be Interchanged with Unsubstituted Coumaran or Alternative Benzofuran Analogs


The pharmacological profile of 2-methylaminomethyl coumaran is critically dependent on the specific substitution pattern at the 2-position of the dihydrobenzofuran ring. Unsubstituted coumaran (2,3-dihydrobenzofuran, CAS 496-16-2) functions primarily as an acetylcholinesterase (AChE) inhibitor with applications in biopesticide development [1], whereas the 2-methylaminomethyl modification confers central analgesic activity comparable to codeine [2]. Furthermore, structure-activity relationship studies demonstrate that subtle modifications—such as the addition of a 7-methoxy substituent—substantially alter both potency and toxicity profiles relative to the parent 2-methylaminomethyl coumaran scaffold [3]. These distinct pharmacological signatures preclude simple substitution among benzofuran analogs without compromising experimental outcomes or therapeutic relevance.

Quantitative Differentiation Evidence for 2-Methylaminomethyl Coumaran (EPS-4032) Relative to Analgesic Comparators


Analgesic Potency: Direct Head-to-Head Comparison of EPS-4032 with Codeine and Aminopyrine in Murine Pain Models

In a direct comparative assessment of analgesic efficacy using multiple murine pain models, 2-methylaminomethyl coumaran (EPS-4032) demonstrated potency approximately equivalent to codeine and approximately five-fold greater than aminopyrine [1]. The study employed standardized analgesic testing methodologies including the electric shock method and acetic acid-induced writhing inhibition assays [1].

Analgesic drug discovery Benzofuran pharmacology Preclinical pain models

Opioid Receptor Binding Profile: Comparative Affinity Data for Mu and Kappa Opioid Receptors

Radioligand binding studies reveal that 2-methylaminomethyl coumaran exhibits measurable but low affinity for opioid receptor subtypes, with pKi values of 4.84 at the human mu-opioid receptor (MOR) and 4.91 at the human kappa-opioid receptor (KOR) [1]. These values correspond to Ki values in the micromolar range (MOR Ki ≈ 14.5 μM; KOR Ki ≈ 12.3 μM), indicating that while the compound interacts with opioid receptors, its affinity is substantially lower than that of classical opioid analgesics such as morphine (MOR Ki typically < 10 nM) [2].

Opioid receptor pharmacology GPCR ligand screening Receptor binding assays

Mechanistic Differentiation: EPS-4032 Analgesia Is Potentiated by Levallorphan Unlike Morphine

A critical mechanistic distinction between EPS-4032 and morphine was identified in antagonist interaction studies. While morphine analgesia was antagonized by levallorphan (a mixed opioid agonist-antagonist), EPS-4032 analgesia was markedly potentiated by levallorphan, a response pattern similar to that observed with aminopyrine [1]. Additionally, both EPS-4032 and morphine failed to produce analgesia in animals pretreated with reserpine or tetrabenazine, though this antagonism was reversed by L-DOPA administration after tetrabenazine [1].

Analgesic mechanism of action Opioid antagonist pharmacology Central nervous system drug development

Class-Level 5-Lipoxygenase Inhibitory Activity of Coumaran Derivatives

Coumaran derivatives as a class have been identified as inhibitors of 5-lipoxygenase (5-LO), the enzyme responsible for leukotriene biosynthesis from arachidonic acid [1]. While specific IC50 data for 2-methylaminomethyl coumaran against 5-LO are not available in the primary literature, the coumaran scaffold has been validated in patent literature as possessing strong 5-LO inhibitory action and high safety margins, with potential applications in circulatory system disorders, allergic conditions, and central nervous system indications [1].

Inflammation research Leukotriene pathway 5-lipoxygenase inhibitors

Structure-Activity Relationship: 7-Methoxy Substitution Alters Analgesic Profile and Toxicity

In a systematic SAR study of 2-monoalkylaminomethyl-2,3-dihydrobenzofurans, the 7-methoxy-substituted analog (7-methoxy-2-methylaminomethyl-2,3-dihydrobenzofuran) exhibited the strongest analgesic activity among 32 tested compounds, with only weak acute toxicity [1]. This finding demonstrates that substitution at the 7-position of the benzofuran ring can significantly modulate both efficacy and safety parameters relative to the unsubstituted parent compound 2-methylaminomethyl coumaran, establishing the core scaffold as a versatile starting point for lead optimization [1].

Structure-activity relationship Benzofuran medicinal chemistry Analgesic drug optimization

Validated Application Scenarios for 2-Methylaminomethyl Coumaran Based on Quantitative Evidence


Analgesic Drug Discovery: Benchmarking Novel Compounds Against a Codeine-Equivalent Benzofuran Scaffold

2-Methylaminomethyl coumaran serves as a validated reference compound for analgesic screening programs. Its analgesic potency, established as approximately equivalent to codeine and five-fold greater than aminopyrine in murine models [1], provides a quantitative benchmark for evaluating novel benzofuran derivatives or other heterocyclic analgesic candidates. Procurement is indicated for medicinal chemistry laboratories requiring a structurally characterized analgesic compound with documented in vivo efficacy for head-to-head comparative studies.

Central Nervous System Pharmacology: Mechanistic Studies of Non-Classical Analgesic Pathways

The unique pharmacological profile of EPS-4032—specifically its potentiation by levallorphan (in contrast to morphine antagonism) [1]—makes this compound a valuable tool for investigating non-opioid analgesic mechanisms. Research groups studying neurotransmitter systems modulated by reserpine, tetrabenazine, and L-DOPA [1] will find 2-methylaminomethyl coumaran useful as a probe compound to dissect monoaminergic contributions to pain modulation pathways distinct from classical opioid receptor signaling.

Structure-Activity Relationship Studies: Benzofuran Scaffold Optimization for Analgesic Development

2-Methylaminomethyl coumaran represents the core scaffold for a series of 2-monoalkylaminomethyl-2,3-dihydrobenzofurans with documented analgesic activity. The demonstration that 7-methoxy substitution yields the most potent analog among 32 tested compounds [2] establishes this compound as an essential baseline for SAR programs. Procurement is recommended for synthetic chemistry groups pursuing systematic modification of the benzofuran core to optimize analgesic efficacy while minimizing toxicity.

Dual-Mechanism Analgesic-Anti-Inflammatory Research: Exploiting Coumaran 5-Lipoxygenase Inhibition

Given the class-level evidence that coumaran derivatives function as 5-lipoxygenase inhibitors [3], 2-methylaminomethyl coumaran may serve as a starting point for developing dual-action compounds that combine analgesic activity with leukotriene pathway modulation. Research programs focused on inflammatory pain, allergic conditions, or circulatory disorders where 5-LO inhibition is therapeutically relevant [3] may find value in exploring this compound's dual pharmacological potential, pending confirmation of its specific 5-LO inhibitory potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylaminomethyl coumaran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.